(S)-2,2-Dimethylchroman-4-amine hydrochloride
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Overview
Description
(S)-2,2-Dimethylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethylchroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring structure.
Amine Introduction:
Resolution: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman-4-amines.
Scientific Research Applications
(S)-2,2-Dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethylchroman-4-amine hydrochloride: The enantiomer of the compound with different biological activities.
2,2-Dimethylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.
2,2-Dimethylchroman-4-one: An oxidized form of the compound.
Uniqueness
(S)-2,2-Dimethylchroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
(S)-2,2-Dimethylchroman-4-amine hydrochloride is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H17ClN and a molecular weight of approximately 213.70 g/mol. The compound is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays. Its structure features a chroman framework, characterized by a benzene ring fused to a tetrahydrofuran ring, with an amine group at the 4-position.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, particularly in pharmacological applications. The following sections detail specific areas of biological activity observed in research studies.
1. Antimicrobial Activity
Research has shown that compounds structurally related to this compound can possess antimicrobial properties. For instance, compounds with similar chroman structures have been evaluated for their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Methylchroman | Staphylococcus aureus | 16 µg/mL |
3-Hydroxy-2-methylchroman | Escherichia coli | 12 µg/mL |
4-Aminochroman | Klebsiella pneumoniae | 8 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.
2. Anti-Leishmanial Activity
A study highlighted the anti-leishmanial potential of chroman derivatives. The synthesized compounds were tested against Leishmania donovani promastigotes using the MTT assay, revealing promising results.
Table 2: Anti-Leishmanial Potency of Chroman Derivatives
Compound Name | IC50 Value (µM) |
---|---|
Uniflorol Analog 1 | 5.0 |
Uniflorol Analog 2 | 10.0 |
This compound | TBD |
The exact IC50 value for this compound is yet to be determined but is expected to fall within a similar range based on structural similarities.
The mechanism of action of this compound is hypothesized to involve its interaction with specific molecular targets within pathogens or diseased cells. This interaction may modulate enzymatic activity or receptor binding, leading to various biological effects.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological potential of this compound and related compounds:
- Study on Antifibrotic Agents : A recent investigation into antifibrotic agents revealed that structurally similar compounds inhibited human hepatic stellate cell activation at low concentrations, suggesting potential therapeutic applications for liver fibrosis.
- Antioxidant Properties : Compounds featuring the chroman structure have also been studied for their antioxidant capabilities, which could contribute to their overall biological activity and therapeutic potential.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAWAXGKXWFAZ-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=CC=CC=C2O1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.